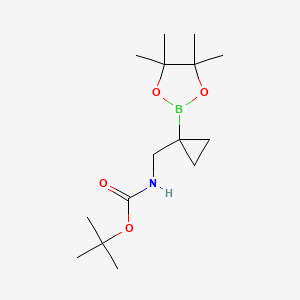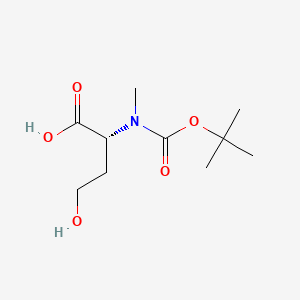
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is a chiral compound with a specific stereochemistry at the second carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methylbenzaldehyde and dimethylamine under acidic conditions.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to form the corresponding amine.
Chiral Resolution: The final step involves chiral resolution to obtain the (2S)-enantiomer of the compound. This can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the dimethylamino group.
科学研究应用
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including chiral drugs and complex molecules.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is used in the production of fine chemicals and as a building block for the synthesis of advanced materials.
作用机制
The mechanism of action of (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2R)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid: The enantiomer of the compound with opposite stereochemistry.
(2S)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid: A similar compound with a different position of the methyl group on the phenyl ring.
(2S)-2-(dimethylamino)-3-(3-chlorophenyl)propanoic acid: A compound with a chlorine substituent instead of a methyl group.
Uniqueness
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid is unique due to its specific stereochemistry and the presence of a dimethylamino group, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1 |
InChI 键 |
GMYUGWCMVHPYRA-NSHDSACASA-N |
手性 SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C |
规范 SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


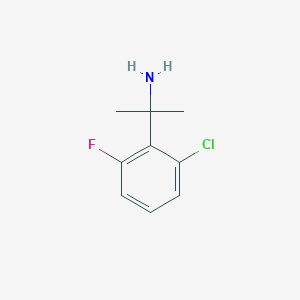
![2-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13511206.png)
![methyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13511208.png)
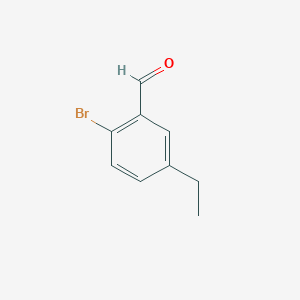
![tert-butyl N-[1-(azidomethyl)-3,3-difluorocyclobutyl]carbamate](/img/structure/B13511229.png)



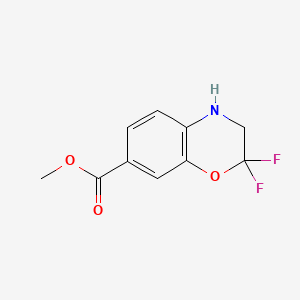

![sodium 2-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B13511247.png)
